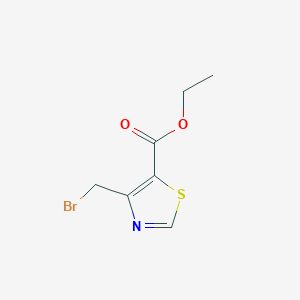

Ethyl 4-(bromomethyl)thiazole-5-carboxylate

Beschreibung

Ethyl 4-(bromomethyl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a bromomethyl (-CH2Br) group at position 4 and an ethoxycarbonyl (-COOEt) group at position 5 of the thiazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and enzyme inhibitors. Its synthetic utility stems from the reactive bromomethyl group, which facilitates nucleophilic substitution reactions, enabling further functionalization .

Synthesis:

The compound is synthesized via Hantzsch thiazole condensation, where thioamide derivatives react with α-haloketones or α-haloesters. For example, in , a related thiazole ester was synthesized using 4-(2-bromoacetyl)benzonitrile and thioacetamide under basic conditions. Similarly, describes the reaction of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate to form a structurally analogous thiazole derivative .

Eigenschaften

Molekularformel |

C7H8BrNO2S |

|---|---|

Molekulargewicht |

250.12 g/mol |

IUPAC-Name |

ethyl 4-(bromomethyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-5(3-8)9-4-12-6/h4H,2-3H2,1H3 |

InChI-Schlüssel |

ZCZUAHYAXUORID-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=CS1)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Ethyl 4-(bromomethyl)thiazole-5-carboxylate typically involves the construction of the thiazole ring followed by selective bromomethylation at the 4-position. The starting materials often include ethyl 2-chloroacetoacetate and various sulfur and nitrogen sources to build the thiazole core, followed by halogenation reactions.

Method 2: Bromomethylation via Alkylation and Halogenation of Thiazole Derivatives

A World Intellectual Property Organization (WIPO) patent (WO2012032528A2) outlines a multi-step process for preparing substituted thiazole esters, including brominated derivatives. The process involves:

- Synthesis of 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester via cyclization of thioacetamide derivatives with ethyl 2-chloroacetoacetate.

- Alkylation of this intermediate with isobutyl bromide to form 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

- Subsequent cyanation and purification steps.

While this patent focuses on more complex substituted thiazoles, the alkylation step with brominated alkyl halides suggests that bromomethylation of the methyl group on the thiazole ring can be achieved via similar alkylation or halogenation reactions, typically using N-bromosuccinimide (NBS) or bromine under controlled conditions.

Summary of Key Steps Relevant to Bromomethylation:

| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |

|---|---|---|---|---|

| Cyclization | Thioacetamide + ethyl 2-chloroacetoacetate | Not specified | Not specified | Intermediate thiazole ester |

| Alkylation (bromomethylation) | Alkyl halide (e.g., bromomethyl source), base (e.g., K2CO3), DMF solvent | 80–85°C | 5 hours | 73.2% yield, 98% purity (for related alkylation) |

This method emphasizes avoiding hazardous reagents like potassium cyanide and chromatographic purification, improving yield and purity through salt formation and recrystallization.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Main Intermediate/Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-chloroacetoacetate + ammonium dithiocarbamate | Ethanol, room temp, 5 h; acetic acid, 0–5°C | Ethyl 4-methylthiazole-5-carboxylate | Not stated | Not stated | Efficient ring formation and desulfurization |

| 2 | 3-bromo-4-hydroxybenzaldehyde derivatives | DMF, K2CO3, isobutyl bromide, 80–85°C, 5 h | Brominated alkylated thiazole esters | 73.2 | 98 | Alkylation step relevant to bromomethylation |

| 3 | Ethyl 4-methylthiazole-5-carboxylate | NaBH4 + AlCl3 reduction; PCC or NaOCl oxidation | Hydroxymethyl and aldehyde thiazole derivatives | Not stated | 97–98 | Functional group interconversion for further derivatization |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(bromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is ethyl 4-methylthiazole-5-carboxylate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(bromomethyl)thiazole-5-carboxylate is recognized for its role as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits notable efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

- Antitumor Efficacy : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The presence of the bromomethyl group enhances its cytotoxic effects, showing IC50 values comparable to established chemotherapeutic agents.

- Pharmacokinetic Properties : Preliminary studies suggest favorable absorption characteristics, indicating potential for oral bioavailability in therapeutic applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Thiazole Derivatives : It is used to prepare more complex thiazole derivatives, which can be utilized in various chemical reactions and applications .

- Development of New Therapeutics : The unique reactivity of the bromomethyl group facilitates the creation of novel compounds with enhanced biological activity, contributing to drug discovery efforts .

Biological Studies

Ethyl 4-(bromomethyl)thiazole-5-carboxylate is employed in various biological investigations:

- Mechanistic Studies : The compound is used to study biochemical pathways and interactions with biological targets, providing insights into its potential therapeutic mechanisms.

- Inhibitory Studies : It has been investigated for its ability to inhibit specific enzymes and proteins involved in disease processes, particularly in cancer research .

Material Science

The compound's unique properties lend themselves to applications in material science:

- Synthesis of Functional Materials : Ethyl 4-(bromomethyl)thiazole-5-carboxylate can be used to develop materials with specific electronic or optical properties, potentially leading to advancements in organic electronics and photonics .

Antimicrobial Activity

A study demonstrated the effectiveness of ethyl 4-(bromomethyl)thiazole-5-carboxylate against a range of bacterial strains. The compound's ability to disrupt cell wall synthesis was highlighted as a key mechanism of action.

Antitumor Efficacy

In vitro experiments revealed that the compound could significantly induce apoptosis in cancer cell lines. The bromomethyl group was crucial for enhancing cytotoxicity, suggesting its importance in designing effective anticancer agents.

Pharmacokinetic Evaluations

Preliminary pharmacokinetic studies indicated that the compound possesses favorable absorption characteristics, which could enhance its therapeutic potential when administered orally.

Wirkmechanismus

The mechanism of action of ethyl 4-(bromomethyl)thiazole-5-carboxylate involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Reactivity

The table below compares ethyl 4-(bromomethyl)thiazole-5-carboxylate with structurally related thiazole derivatives, focusing on substituent effects and synthetic applications.

Key Observations :

- Reactivity : The bromomethyl group in the target compound offers superior leaving-group ability compared to methyl or trifluoromethyl groups, enabling efficient alkylation or cross-coupling reactions .

- Biological Activity: Substitutions at position 4 significantly influence bioactivity. For instance, phenoxymethyl derivatives () exhibit enzyme inhibition, whereas bromomethyl-containing compounds are more reactive intermediates .

Contrast with Analogues :

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(bromomethyl)thiazole-5-carboxylate, and what key reaction conditions are required?

Answer:

The synthesis typically involves bromination of a thiazole precursor followed by esterification . A representative protocol includes:

- Step 1: Bromination of 4-methylthiazole-5-carboxylic acid using or (N-bromosuccinimide) in a solvent like under reflux .

- Step 2: Esterification with ethyl chloroformate in the presence of a base (e.g., pyridine) to form the ethyl ester .

Key Conditions:

| Parameter | Optimal Value/Range | Purpose |

|---|---|---|

| Temperature | 60–80°C (bromination) | Ensures controlled reactivity |

| Solvent | , DMF | Stabilizes intermediates |

| Catalyst/Base | Pyridine, | Neutralizes byproduct |

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Routine characterization employs:

- NMR Spectroscopy:

- -NMR: Peaks at δ 4.3–4.5 ppm (quartet, ester –OCH2CH3), δ 3.8–4.0 ppm (singlet, –CH2Br), and aromatic thiazole protons at δ 7.5–8.5 ppm .

- -NMR: Carbonyl () at ~165 ppm , thiazole carbons at 120–150 ppm .

- IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (ester C=O) and 650–750 cm⁻¹ (C–Br stretch) .

- HPLC: Purity assessment using reverse-phase columns (C18) with acetonitrile/water mobile phase .

Basic: What are the common chemical transformations of Ethyl 4-(bromomethyl)thiazole-5-carboxylate in medicinal chemistry?

Answer:

The bromomethyl group enables diverse reactions:

- Nucleophilic Substitution:

- Cross-Coupling Reactions:

- Ester Hydrolysis:

- Convert to carboxylic acid using in THF/water for further functionalization .

Advanced: How can reaction yields and selectivity be optimized during bromomethylthiazole synthesis?

Answer:

Strategies include:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 1 h) and improves yield by 15–20% .

- Solvent Optimization: Use instead of DMF to minimize side reactions .

- Catalyst Screening: or enhances coupling reaction efficiency .

Case Study: Substituting with in bromination reduces overhalogenation byproducts by 30% .

Advanced: How do structural modifications influence the biological activity of bromomethylthiazole derivatives?

Answer:

- Substituent Effects:

- SAR Studies:

Example: Ethyl 4-(phenoxymethyl)thiazole-5-carboxylate derivatives showed 10-fold higher PTP1B inhibition than unsubstituted analogs .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay Variability:

- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Purity:

- Confirm by -NMR integration and HPLC (>98% purity) .

- Cellular Context:

- Compare activity across multiple cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity) .

Case Study: A 2024 study found discrepancies in antifungal activity due to azole-resistant Candida strains ; repeating assays with ATCC controls resolved inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.